![molecular formula C14H16N4O4S B5796936 ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)
ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate, also known as E404, is a chemical compound used in scientific research. It is a member of the carbamate family of compounds and is commonly used as a reagent in biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as phosphodiesterases and carbonic anhydrases. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is also known to affect the activity of ion channels and transporters.
Biochemical and Physiological Effects
ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has a range of biochemical and physiological effects. It has been shown to inhibit the activity of phosphodiesterases, which can lead to an increase in intracellular levels of cyclic nucleotides. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has also been shown to inhibit the activity of carbonic anhydrases, which can affect the regulation of acid-base balance in the body. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has been shown to affect the activity of ion channels and transporters, which can affect cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has several advantages for lab experiments. It is a relatively inexpensive reagent that is widely available. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is also stable and can be stored for long periods of time. However, there are also limitations to the use of ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate in lab experiments. It is important to use ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate at the appropriate concentration, as higher concentrations can lead to non-specific effects. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate can also be toxic at high concentrations, so care must be taken when handling the compound.
Orientations Futures
For research on ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate include the development of new compounds, new synthetic methods, and the use of ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate as a potential therapeutic.
Méthodes De Synthèse
Ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is synthesized through a multi-step process that involves several chemical reactions. The starting material for the synthesis is 4-aminobenzenesulfonyl chloride, which is reacted with 4-methyl-2-pyrimidinylamine to produce 4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenylamine. This intermediate is then reacted with ethyl chloroformate to produce ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate.
Applications De Recherche Scientifique
Ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is widely used in scientific research as a reagent for biochemical and physiological experiments. It is commonly used as a tool to study the activity of enzymes and proteins. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is also used to study the effects of drugs on cellular signaling pathways and the regulation of gene expression.
Propriétés
IUPAC Name |
ethyl N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-3-22-14(19)17-11-4-6-12(7-5-11)23(20,21)18-13-15-9-8-10(2)16-13/h4-9H,3H2,1-2H3,(H,17,19)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYKXNOITQFROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5796865.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5796872.png)
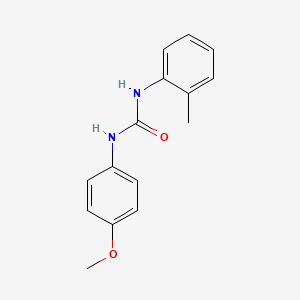
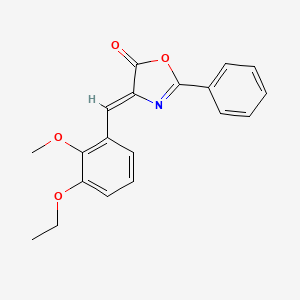
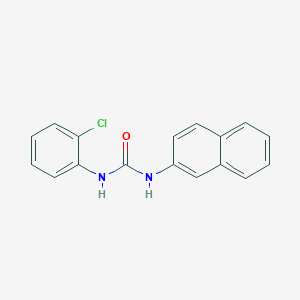
![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5796918.png)
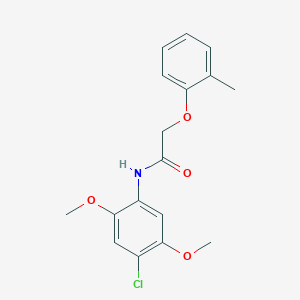
![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5796928.png)
![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)
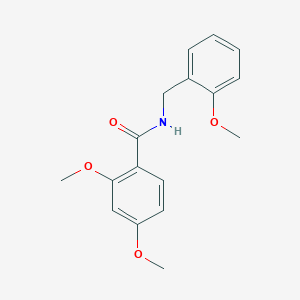
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5796957.png)
![2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5796959.png)
